molecular formula C20H23N5O2 B13837618 N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester

N-[[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine methyl ester

Cat. No.: B13837618
M. Wt: 365.4 g/mol
InChI Key: JZYFUDOOMLVEJE-SFHVURJKSA-N
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Preparation Methods

The synthesis of N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester involves several steps. One common synthetic route includes the reaction of 2H-tetrazole-5-yl-biphenyl-4-carbaldehyde with L-valine methyl ester in the presence of a suitable catalyst . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used but may include derivatives with modified functional groups or additional substituents .

Mechanism of Action

The mechanism of action of N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester involves its interaction with specific molecular targets and pathways. For example, it acts as an angiotensin-II receptor antagonist, blocking the binding of angiotensin-II to its receptor and thereby reducing blood pressure . The compound may also interact with other enzymes and receptors, leading to its observed biological activities .

Comparison with Similar Compounds

N-[[2’-(2H-Tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine methyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate

InChI

InChI=1S/C20H23N5O2/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25)/t18-/m0/s1

InChI Key

JZYFUDOOMLVEJE-SFHVURJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3

Origin of Product

United States

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